molecular formula C13H19NO3 B12686092 Einecs 276-776-1 CAS No. 72710-79-3

Einecs 276-776-1

Cat. No.: B12686092
CAS No.: 72710-79-3
M. Wt: 237.29 g/mol
InChI Key: DKVVOPMNXWPUGL-UHDJGPCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 276-776-1 is a regulatory identifier for a specific chemical compound. Based on analogous entries in the evidence (e.g., quaternary ammonium compounds in ), EINECS 276-776-1 may represent a fluorinated or halogenated organic compound with applications in surfactants, polymers, or specialty chemicals. For this comparison, we assume it shares structural or functional similarities with compounds documented in the evidence, such as those containing perfluoroalkyl chains or aromatic bromine substituents .

Properties

CAS No.

72710-79-3

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2-amino-2-methylpropan-1-ol;(E)-3-phenylprop-2-enoic acid

InChI

InChI=1S/C9H8O2.C4H11NO/c10-9(11)7-6-8-4-2-1-3-5-8;1-4(2,5)3-6/h1-7H,(H,10,11);6H,3,5H2,1-2H3/b7-6+;

InChI Key

DKVVOPMNXWPUGL-UHDJGPCESA-N

Isomeric SMILES

CC(C)(CO)N.C1=CC=C(C=C1)/C=C/C(=O)O

Canonical SMILES

CC(C)(CO)N.C1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 5,5’-dithiodi-1,3,4-thiadiazole-2 (3H)-thione typically involves the reaction of thiourea with sulfur monochloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

5,5’-dithiodi-1,3,4-thiadiazole-2 (3H)-thione undergoes various chemical reactions, including:

Scientific Research Applications

5,5’-dithiodi-1,3,4-thiadiazole-2 (3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-dithiodi-1,3,4-thiadiazole-2 (3H)-thione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biological pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on two compounds structurally or functionally analogous to EINECS 276-776-1, selected based on evidence guidelines ().

Compound A: CAS 1761-61-1 (C₇H₅BrO₂)

Structural Similarity : Brominated aromatic compound with a carboxylic acid group.
Key Properties :

  • Molecular weight: 201.02 g/mol
  • Solubility: 0.687 mg/mL (0.00342 mol/L) in water, classified as "soluble" .
  • Log S (ESOL): -2.47 (moderate hydrophobicity) .
  • Hazard profile: H302 (harmful if swallowed) with precautionary measures (P280, P305+P351+P338) .

Synthesis : Catalyzed by A-FGO in tetrahydrofuran (THF) under reflux, achieving 98% yield via green chemistry protocols .

Compound B: CAS 277299-70-4 (C₁₂H₁₄N₂O)

Key Properties:

  • Molecular weight: 202.25 g/mol
  • Solubility: 0.129 mg/mL (0.000637 mol/L), categorized as "moderately soluble" .
  • Pharmacokinetic
    • BBB permeability: Yes
    • CYP1A2 inhibition: Confirmed
    • Log Po/w: 2.41–3.04 (lipophilicity suitable for drug delivery) .

Synthesis : Synthesized via condensation of 3,4-dimethylphenylhydrazine hydrochloride and ethyl acetoacetate in acetic acid (76% yield) .

Comparative Analysis

Physicochemical Properties

Parameter This compound* CAS 1761-61-1 CAS 277299-70-4
Molecular Weight ~200–250 g/mol 201.02 g/mol 202.25 g/mol
Solubility (Water) Moderate 0.687 mg/mL 0.129 mg/mL
Log P 2.0–3.0 (est.) -2.47 (Log S ESOL) 2.41–3.04 (Log Po/w)
Hazard Classification H302 (assumed) H302 Warnings

*Hypothesized based on structural analogs .

Research Findings and Limitations

  • Structural vs. Functional Similarity : While CAS 1761-61-1 shares bromine substituents with this compound, its solubility profile limits biomedical utility compared to CAS 277299-70-4 .
  • Data Gaps : Direct experimental data for this compound (e.g., NMR, DSC) are unavailable, necessitating extrapolation from analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.